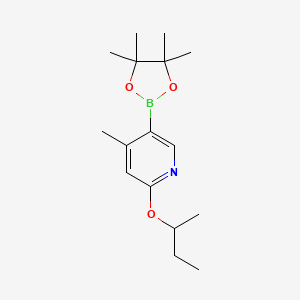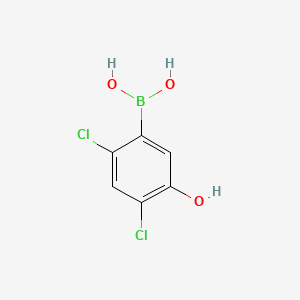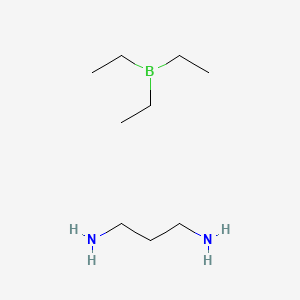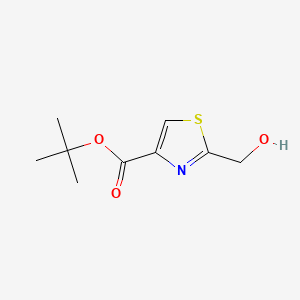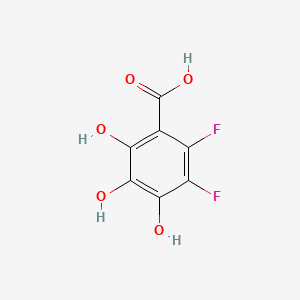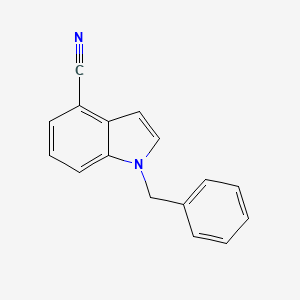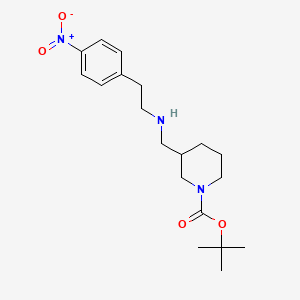
3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester is a complex organic compound with a piperidine core structure. This compound is characterized by the presence of a nitrophenethylamino group and a tert-butyl ester functional group. It is primarily used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester typically involves multiple steps. One common method includes the reaction of piperidine with 4-nitrophenethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Reduction: 3-((4-aminophenethylamino)methyl)piperidine-1-carboxylic acid.
Hydrolysis: 3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of drug development.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester involves its interaction with specific molecular targets. The nitrophenethylamino group is believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic acid tert butyl ester
- 3-((4-aminophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester
- 4-((4-aminophenethylamino)methyl)piperidine-1-carboxylic acid tert butyl ester
Uniqueness
What sets 3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester apart from similar compounds is its specific structural configuration, which imparts unique chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for selective reduction and substitution reactions that are not as readily achievable with its analogs .
Eigenschaften
CAS-Nummer |
1204812-31-6 |
|---|---|
Molekularformel |
C19H29N3O4 |
Molekulargewicht |
363.458 |
IUPAC-Name |
tert-butyl 3-[[2-(4-nitrophenyl)ethylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O4/c1-19(2,3)26-18(23)21-12-4-5-16(14-21)13-20-11-10-15-6-8-17(9-7-15)22(24)25/h6-9,16,20H,4-5,10-14H2,1-3H3 |
InChI-Schlüssel |
IWDOEUYMBRBHDE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNCCC2=CC=C(C=C2)[N+](=O)[O-] |
Synonyme |
3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



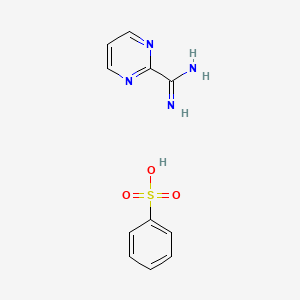
![Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-](/img/structure/B597922.png)
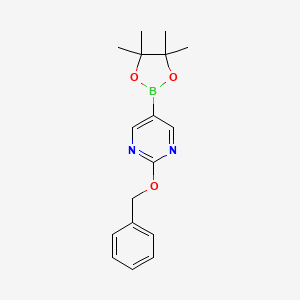
![4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B597925.png)
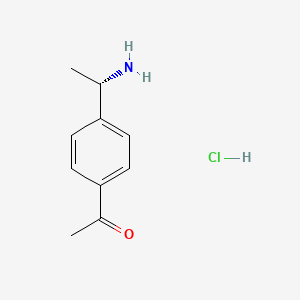

![5-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B597929.png)
